![molecular formula C14H13N3O2S B5725406 (2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5725406.png)
(2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide is a synthetic organic compound that features a furan ring and a pyridine ring connected via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The furan and pyridine rings are then coupled through a prop-2-enamide linkage using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.
Reduction: The prop-2-enamide linkage can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Furan-2,3-dione
Reduction: Corresponding amine
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial properties against various bacterial strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The furan and pyridine rings facilitate interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The prop-2-enamide linkage plays a crucial role in maintaining the structural integrity and proper orientation of the compound for effective binding.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 3-(2-furyl)acrylic acid and its esters.
Pyridine Derivatives: Compounds like dichloroaniline and its isomers.
Uniqueness
(2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide is unique due to the combination of the furan and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-7-15-12(9-10)16-14(20)17-13(18)5-4-11-3-2-8-19-11/h2-9H,1H3,(H2,15,16,17,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPONBSMRNSKF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)
![2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione](/img/structure/B5725343.png)
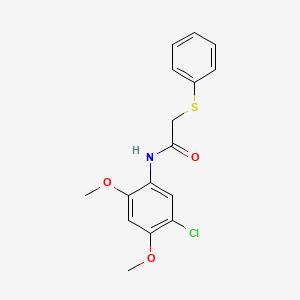
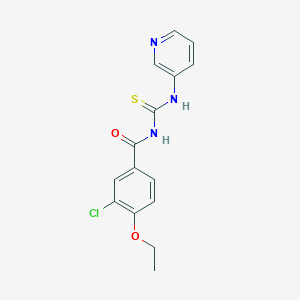
![dimethyl 3-methyl-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5725370.png)
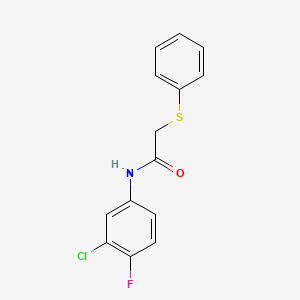
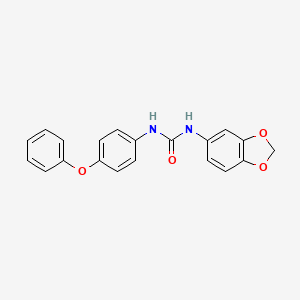
![2,4-dichloro-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5725380.png)
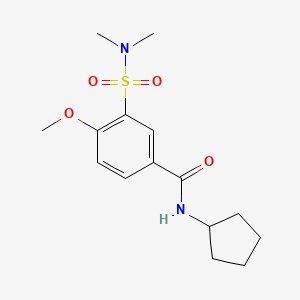
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)
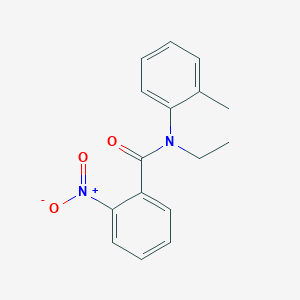
![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
